2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid
Overview
Description
2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid (CAS Number: 1220036-12-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 215.28 g/mol
This compound features a pyrrolidine ring and a tetrahydrofuran moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural frameworks often exhibit various pharmacological activities, including:
- Neuroprotective Effects : Compounds containing pyrrolidine derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting that this compound may possess similar properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neuroprotective Studies : A study examining the neuroprotective effects of pyrrolidine derivatives found that they could significantly reduce neuronal cell death in models of oxidative stress. This suggests that similar compounds may enhance neuronal survival through antioxidant mechanisms.
- Antimicrobial Efficacy : Research on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains.
- Antiproliferative Activity : In vitro assays demonstrated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as Hela and A549, with IC values indicating effective inhibition at micromolar concentrations.
Properties
IUPAC Name |
2-[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-11(14)6-9-3-4-12(7-9)8-10-2-1-5-15-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCMOXJUFPTLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.